2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol
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Overview
Description
2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethan-1-ol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol typically involves the reaction of 4-aminophenylethanol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-Ethylbutyl)amino]phenyl}ethan-1-ol
- 2-{4-[(2-Propylbutyl)amino]phenyl}ethan-1-ol
- 2-{4-[(2-Isobutyl)amino]phenyl}ethan-1-ol
Uniqueness
2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 2-methylbutyl group influences its reactivity and interaction with other molecules, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[4-(2-methylbutylamino)phenyl]ethanol |
InChI |
InChI=1S/C13H21NO/c1-3-11(2)10-14-13-6-4-12(5-7-13)8-9-15/h4-7,11,14-15H,3,8-10H2,1-2H3 |
InChI Key |
NXRGZZUUVAIZOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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